molecular formula C18H22N2O3 B1666183 N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide CAS No. 108367-29-9

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide

Cat. No.: B1666183
CAS No.: 108367-29-9
M. Wt: 314.4 g/mol
InChI Key: IGULDMZFEXPBHB-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide: is a bioactive chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a pentyl chain with an aminophenoxy group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the aminophenoxy pentyl intermediate, which is then reacted with benzoyl chloride under controlled conditions to form the final benzamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide exerts its effects involves interaction with specific molecular targets. The aminophenoxy group is known to interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL-
  • BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)-

Uniqueness

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

108367-29-9

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide

InChI

InChI=1S/C18H22N2O3/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-20-18(22)14-4-8-16(21)9-5-14/h4-11,21H,1-3,12-13,19H2,(H,20,22)

InChI Key

IGULDMZFEXPBHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N)O

Appearance

Solid powder

108367-29-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, N-(5-(p-aminophenoxy)pentyl)-p-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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